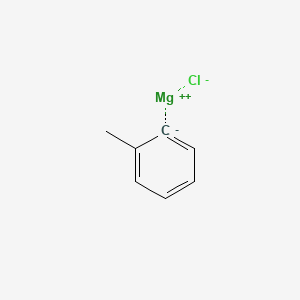

o-Tolylmagnesium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;methylbenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVSLLSEXLZRRH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[C-]1.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33872-80-9 | |

| Record name | O-TOLYLMAGNESIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUL3ABU3P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

o-Tolylmagnesium chloride molecular weight

An In-Depth Technical Guide to o-Tolylmagnesium Chloride: Properties, Synthesis, and Applications

Abstract

This compound (CH₃C₆H₄MgCl) is a pivotal organometallic compound, classified as a Grignard reagent, that serves as a cornerstone in modern synthetic chemistry. With a molecular weight of 150.89 g/mol , this reagent is a potent nucleophile and a strong base, primarily utilized for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] Its utility is particularly pronounced in the pharmaceutical, agrochemical, and fine chemical industries, where the precise introduction of an ortho-tolyl group is required to build complex molecular architectures.[3] This guide provides an in-depth exploration of its core physicochemical properties, detailed protocols for its synthesis and safe handling, and an analysis of its applications in advanced organic synthesis, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile yet hazardous reagent.

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe use in a laboratory setting. This compound is almost exclusively handled as a solution, as the neat solid is not typically isolated.[4] Its properties are therefore intrinsically linked to the solvent in which it is prepared, most commonly tetrahydrofuran (THF) or a mixture of THF and toluene.

| Property | Value | Source(s) |

| Molecular Weight | 150.89 g/mol | [1][2][5] |

| Chemical Formula | C₇H₇ClMg | [1][5] |

| CAS Number | 33872-80-9 | [1][5][6] |

| Synonyms | 2-Methylphenylmagnesium chloride, Chloro(2-tolyl)magnesium | [6][7] |

| Appearance | Brown to dark brown liquid solution | [6][8] |

| Typical Concentration | 1.0 M in THF or 1.4 M in THF/Toluene | [6] |

| Density (of 1.0M solution) | ~0.956 g/mL at 25 °C | |

| Flash Point | -17 °C (1.4 °F) (based on THF solvent) | [6] |

| InChI Key | DSJSQDNPAOUFOJ-UHFFFAOYSA-M | [6] |

Synthesis of this compound

The synthesis of this compound follows the classic Grignard reaction pathway, involving the reaction of an aryl halide with magnesium metal in an anhydrous ether solvent.[4] The success of this synthesis is critically dependent on maintaining strictly anhydrous and anaerobic conditions.

Underlying Principles and Mechanism

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[4] The metal is typically coated with a passivating layer of magnesium oxide, which must be disrupted for the reaction to initiate.[4]

-

Causality of Solvent Choice : Anhydrous tetrahydrofuran (THF) is the solvent of choice not merely for its ability to dissolve the reactants, but for its crucial role as a Lewis base. The lone pairs on the THF's oxygen atom coordinate to the magnesium center, stabilizing the highly reactive Grignard reagent in a tetrahedral complex.[4] This stabilization is essential for preventing the reagent from decomposing.

-

Mechanism of Action : The reaction is understood to proceed via a single-electron transfer (SET) mechanism from the magnesium surface to the aryl halide (o-chlorotoluene). This generates an aryl radical and a magnesium halide radical, which then combine to form the final organomagnesium compound.

-

Activation is Key : The inert MgO layer is the primary kinetic barrier. Chemical or mechanical activation is required. Common chemical activators include iodine or a small amount of a more reactive halide like 1,2-dibromoethane, which reacts to expose a fresh magnesium surface.[4]

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

This protocol describes the synthesis of ~100 mL of a 1.0 M solution. All operations must be performed using Schlenk line or glovebox techniques.[9][10]

-

Glassware Preparation : A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (topped with a nitrogen/argon inlet), a pressure-equalizing dropping funnel, and a glass stopper is assembled. The entire apparatus is flame-dried under vacuum or oven-dried at 120°C overnight and allowed to cool to room temperature under a positive pressure of inert gas.

-

Reactant Charging :

-

Under a positive flow of inert gas, add magnesium turnings (2.9 g, 0.12 mol) to the reaction flask.

-

Add a single small crystal of iodine as an activator.[11]

-

Add 50 mL of anhydrous THF to the flask via cannula or syringe.

-

-

Initiation :

-

Prepare a solution of o-chlorotoluene (12.65 g, 0.1 mol) in 50 mL of anhydrous THF in the dropping funnel.

-

Add ~5-10 mL of the o-chlorotoluene solution to the stirred magnesium suspension.

-

Gently warm the flask with a heat gun until the brown color of the iodine disappears and bubbling is observed, indicating the reaction has initiated. The solution may become cloudy and grey.[12]

-

-

Addition & Reflux :

-

Once initiated, add the remaining o-chlorotoluene solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and external cooling with a water bath may be necessary to control the rate.[10]

-

-

Completion :

-

After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for 1-2 hours to ensure all the magnesium has reacted.

-

The resulting brown solution is the this compound reagent. Allow it to cool and the excess solids (unreacted Mg, impurities) to settle. The supernatant can be used for subsequent reactions.

-

Protocol for Titration (Quality Control)

The exact concentration of the prepared Grignard reagent must be determined before use. This is a critical self-validating step for ensuring experimental reproducibility.[13]

-

Preparation : Dry a 100 mL flask and add a stir bar. Accurately weigh ~0.2 mmol of I₂ into the flask and dissolve in 10 mL of anhydrous THF.

-

Titration :

-

Slowly add the prepared Grignard solution dropwise from a syringe to the iodine solution. The initial deep brown color will fade.

-

The endpoint is reached when the solution becomes colorless and remains so for at least one minute.

-

-

Calculation : The molarity of the Grignard reagent (M) is calculated using the formula: M = (moles of I₂) / (Volume of Grignard solution added in L).

Safe Handling, Storage, and Disposal

This compound is a hazardous material due to its high reactivity and the flammable nature of its solvent. Strict adherence to safety protocols is mandatory.

Critical Safety Hazards

| Hazard Class | Description | Precautionary Measures | Source(s) |

| Flammability | Highly flammable liquid and vapor (H225). Vapors may form explosive mixtures with air. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. | [2] |

| Water Reactivity | Reacts violently with water, releasing flammable gases. | Handle under an inert, dry atmosphere. Never allow contact with water or protic solvents. | [14] |

| Corrosivity | Causes severe skin burns and eye damage (H314). | Wear appropriate personal protective equipment (PPE): flame-retardant lab coat, safety goggles, face shield, and chemical-resistant gloves (e.g., nitrile). | [2] |

| Health Hazards | May cause respiratory irritation (H335). Suspected of causing cancer (H351). | Use only in a well-ventilated chemical fume hood or glovebox. Avoid breathing vapors. | [7] |

| Peroxide Formation | THF solutions can form explosive peroxides upon prolonged storage and exposure to air. | Store under inert gas. Date the container upon opening and test for peroxides periodically. |

Protocol for Safe Handling and Transfer

-

Engineering Controls : All manipulations must be conducted in a chemical fume hood or a glovebox with an inert atmosphere.[9]

-

Transfer Technique : For transferring the solution, use a dry, nitrogen-flushed syringe with a needle or a double-tipped needle (cannula).[9] Never pour the reagent in the open air. The source bottle (e.g., a Sure-Seal™ bottle) should be maintained under a positive pressure of inert gas during the transfer.

Storage and Stability

Store containers tightly sealed under an inert atmosphere (nitrogen or argon) in a cool, dry, well-ventilated, and flammables-approved area.[9] Keep away from water, acids, and oxidizing agents. The shelf life is typically around 12 months, but solutions should be periodically tested for activity.

Quenching and Disposal

Excess or degraded Grignard reagent must be neutralized (quenched) before disposal.

-

Dilute the Grignard reagent with an anhydrous, non-polar solvent like toluene in a reaction flask under an inert atmosphere and cooled in an ice bath.

-

Slowly and dropwise, add a protic solvent such as isopropanol or ethanol to the stirred solution. This is a highly exothermic reaction; control the addition rate to manage the temperature.

-

Once the reaction subsides, slowly add water to quench any remaining reactive species.

-

The resulting mixture can then be neutralized and disposed of as hazardous chemical waste according to institutional guidelines.[14]

Applications in Synthetic Chemistry

This compound's primary value lies in its role as a nucleophilic source of the o-tolyl anion, enabling the construction of complex organic molecules.[3][8]

Role as a Nucleophile in C-C Bond Formation

As a classic Grignard reagent, it readily reacts with a wide range of electrophiles. Key transformations include:

-

Reaction with Aldehydes/Ketones : Forms secondary and tertiary alcohols, respectively.[3]

-

Reaction with Esters/Acid Chlorides : Can lead to tertiary alcohols (via double addition) or ketones if the reaction conditions are carefully controlled.

-

Cross-Coupling Reactions : Serves as the nucleophilic partner in transition-metal-catalyzed cross-coupling reactions to form biaryl compounds.

Diagram of a Representative Reaction: Synthesis of a Tertiary Alcohol

References

- 1. scbt.com [scbt.com]

- 2. This compound | C7H7ClMg | CID 118563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. leapchem.com [leapchem.com]

- 4. Grignard reagent - Wikipedia [en.wikipedia.org]

- 5. This compound | 33872-80-9 [chemicalbook.com]

- 6. This compound CAS#: 33872-80-9 [amp.chemicalbook.com]

- 7. This compound | 33872-80-9 [amp.chemicalbook.com]

- 8. chempoint.com [chempoint.com]

- 9. researchgate.net [researchgate.net]

- 10. dchas.org [dchas.org]

- 11. US2959596A - Aryl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. api.pageplace.de [api.pageplace.de]

- 14. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

Introduction: The Strategic Importance of Aryl Grignard Reagents

An In-Depth Technical Guide to the Synthesis of o-Tolylmagnesium Chloride from o-Chlorotoluene

Organomagnesium halides, universally known as Grignard reagents, represent one of the most powerful and versatile classes of nucleophiles in the synthetic organic chemist's toolbox.[1][2] Their ability to form new carbon-carbon bonds by reacting with a vast array of electrophiles makes them indispensable for constructing complex molecular architectures.[3][4] Among these, aryl Grignard reagents derived from less reactive aryl chlorides are of particular industrial and academic importance.

This guide provides an in-depth technical overview of the synthesis of this compound from o-chlorotoluene. While the formation of Grignard reagents from aryl bromides or iodides is often straightforward, the use of the more cost-effective and readily available aryl chlorides presents unique challenges, primarily related to the initiation of the reaction.[5] We will dissect the underlying principles, provide a field-proven experimental protocol, and address the critical parameters and troubleshooting strategies essential for success. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable method for preparing this valuable synthetic intermediate.[6]

Reaction Principles & Mechanistic Underpinnings

The formation of a Grignard reagent is a fascinating example of heterogeneous catalysis, occurring at the interface between the solid magnesium metal and the ethereal solvent phase. The overall transformation involves the formal insertion of a magnesium atom into the carbon-chlorine bond of o-chlorotoluene.

RX + Mg → RMgX

The currently accepted mechanism involves a single electron transfer (SET) from the magnesium surface to the organic halide.[3][5] This process generates a radical anion which rapidly fragments into an organic radical and a halide anion. These species then recombine at or near the metal surface to form the final organomagnesium compound.[5]

Key Mechanistic Steps:

-

Electron Transfer: An electron is transferred from the magnesium metal surface to the σ* antibonding orbital of the C-Cl bond in o-chlorotoluene.

-

Radical Anion Formation: A transient radical anion is formed.

-

Fragmentation: The radical anion fragments to form an o-tolyl radical (o-Tol•) and a chloride anion (Cl⁻).

-

Recombination: The o-tolyl radical and the chloride anion recombine with a magnesium cation (Mg⁺) on the surface to form the this compound.

The ether solvent, typically tetrahydrofuran (THF), is not merely an inert medium. It plays a crucial role by solvating the magnesium center of the Grignard reagent, forming a stable coordination complex (the Schlenk equilibrium). This solvation is essential for stabilizing the reagent and preventing its precipitation.[3] For less reactive aryl chlorides, THF is a more suitable solvent than diethyl ether due to its superior solvating ability and higher boiling point.[3]

Caption: Mechanism of this compound formation.

Critical Parameters for Success: An Expert Perspective

The successful synthesis of this compound hinges on meticulous attention to several critical factors. Failure to control these variables is the most common source of failed reactions or low yields.

Reagent Purity and Preparation

-

o-Chlorotoluene: The aryl halide must be pure and, most importantly, anhydrous. Any moisture will react with and destroy the Grignard reagent as it forms. It is advisable to distill o-chlorotoluene from a drying agent like calcium hydride before use, especially if the starting material has been stored for an extended period.

-

Magnesium: Use high-quality magnesium turnings.[7] The primary obstacle to Grignard initiation is the passivating layer of magnesium oxide (MgO) that coats the metal surface.[8][9] This layer is inert and prevents the halide from reaching the reactive Mg(0) surface.

-

Solvent (Tetrahydrofuran - THF): The solvent must be rigorously anhydrous.[10][11][12] While commercially available anhydrous THF is often suitable, for challenging reactions, it is best to distill it from a potent drying agent like sodium/benzophenone ketyl under an inert atmosphere immediately before use. THF can also form explosive peroxides upon storage and exposure to air; it should be tested for peroxides before distillation.[11][12][13]

The Crucial Step: Magnesium Activation

Overcoming the MgO passivation layer is the most critical step for initiating the reaction with a less reactive aryl chloride.[8][9] Several chemical and physical methods can be employed to activate the magnesium surface.

| Activation Method | Description | Advantages | Disadvantages |

| Iodine (I₂) | A small crystal of iodine is added to the magnesium. It is thought to etch the surface, creating reactive sites.[1][8] The disappearance of the brown iodine color is a visual cue of initiation.[8] | Simple, common, and effective.[14] Provides a clear visual indicator. | Can sometimes lead to the formation of small amounts of aryl iodide. |

| 1,2-Dibromoethane (DBE) | A small amount of this highly reactive dihalide is added. It reacts readily to form ethylene gas and MgBr₂, cleaning and etching the surface.[8][9] | Very effective for sluggish reactions.[14] The evolution of ethylene gas is a clear sign of activation. | Introduces bromide into the system; DBE is toxic and must be handled with care. |

| Mechanical Grinding | Grinding the magnesium turnings with a glass rod in the reaction flask (under inert atmosphere) can break the oxide layer and expose fresh metal surfaces.[8][14] | Simple, introduces no chemical impurities. | Can be inconsistent; requires a well-sealed system. |

| Sonication | Placing the reaction flask in an ultrasonic bath can clean the magnesium surface via cavitation.[8][14][15] | Non-invasive, clean activation method. | Requires specific equipment; may not be sufficient on its own. |

| Chemical (DIBAH) | A small amount of diisobutylaluminum hydride (DIBAH) can be used to activate the surface and scavenge residual water.[16] | Highly reliable, even at lower temperatures. Also acts as a drying agent.[16] | Introduces an aluminum reagent that must be considered in the workup. |

| Rieke® Magnesium | Highly reactive magnesium powder prepared by the reduction of MgCl₂.[14][17] It reacts with halides that are unreactive towards standard magnesium turnings.[18][19] | Extremely reactive, allows for reaction at low temperatures.[18][19] | More expensive, requires special handling as a pyrophoric suspension. |

For the synthesis from o-chlorotoluene, a combination of iodine and a small amount of an entrainment agent like ethyl bromide or DBE is a reliable and cost-effective strategy.[20]

Temperature Control: Taming the Exotherm

Grignard formation is an exothermic reaction.[21][22] Once initiated, the reaction can generate significant heat. Uncontrolled exotherms can lead to dangerous runaway reactions, where the solvent boils vigorously, potentially over-pressurizing the system.[21]

-

Initiation: Gentle warming may be required to start the reaction.[8] A heat gun can be used carefully, but a temperature-controlled water bath is safer.

-

Addition: The solution of o-chlorotoluene in THF must be added slowly and dropwise to maintain a steady, controllable reflux.[23]

-

Cooling: An ice-water bath should always be on hand to cool the reaction flask if the exotherm becomes too vigorous.[21][22]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures and best practices.[20] All operations must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques.

Materials & Equipment

| Reagent/Material | Quantity | Moles | Notes |

| Magnesium Turnings | 24.3 g | 1.0 | High purity, for Grignard synthesis. |

| o-Chlorotoluene | 126.5 g (117.1 mL) | 1.0 | Anhydrous, freshly distilled recommended.[24][25] |

| Tetrahydrofuran (THF) | ~500 mL | - | Anhydrous, distilled from Na/benzophenone.[10][11] |

| Iodine | 1 small crystal | ~50 mg | Activator. |

| Ethyl Bromide | 2 mL | - | Initiator. |

Equipment: 1 L three-neck round-bottom flask, reflux condenser, 500 mL pressure-equalizing dropping funnel, magnetic stirrer, heating mantle with temperature controller, inert gas line (N₂/Ar), Schlenk line apparatus, syringes.

Step-by-Step Methodology

-

Glassware Preparation: All glassware must be rigorously dried by flame-drying under vacuum or oven-drying at >120°C for several hours.[8][22] Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.

-

Magnesium Activation: Place the magnesium turnings (24.3 g) and a magnetic stir bar into the reaction flask. Add a single small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed and coat the turnings. Allow the flask to cool.

-

Reaction Setup: Assemble the reflux condenser and dropping funnel. Maintain a positive pressure of inert gas throughout the entire procedure.

-

Initiation: Prepare a solution of o-chlorotoluene (126.5 g) in anhydrous THF (216 g or ~243 mL) in the dropping funnel. Add ~10 mL of this solution to the magnesium turnings. Add the initiator, ethyl bromide (2 mL), via syringe directly to the stirred mixture in the flask.[20]

-

Monitoring Initiation: The reaction should initiate within a few minutes. Signs of initiation include:

-

Disappearance of the iodine color.[8]

-

Spontaneous gentle boiling of the solvent.[8]

-

Formation of a cloudy, grey/brown appearance.[8]

-

A noticeable exotherm (the flask will feel warm). If the reaction does not start, gently warm the flask with a water bath (to ~40-50°C) or add another small crystal of iodine.

-

-

Controlled Addition: Once the reaction is self-sustaining, begin the dropwise addition of the remaining o-chlorotoluene/THF solution from the dropping funnel at a rate that maintains a gentle reflux. This step is highly exothermic and requires careful monitoring. Use an ice bath to moderate the reaction rate if necessary. The addition typically takes 1-2 hours.

-

Completion: After the addition is complete, continue to stir the mixture. The reaction is often maintained at a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The final mixture should be a dark grey-brown, homogeneous solution.

-

Yield Determination (Titration): The concentration of the prepared Grignard reagent must be determined before use. A common method involves titration against a standard solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator.

Caption: Experimental workflow for Grignard reagent synthesis.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Reaction fails to initiate | 1. Wet reagents or glassware.[22]2. Poor quality or passivated magnesium.[8]3. Insufficient activation. | 1. Ensure all components are scrupulously dry.2. Crush some magnesium turnings in the flask with a dry glass rod to expose fresh surface.[8]3. Add another small iodine crystal or a few drops of 1,2-dibromoethane.[8]4. Place the flask in an ultrasonic bath for 10-15 minutes.[14] |

| Reaction starts, then stops | 1. All of the initial halide has been consumed before bulk addition begins.2. Impurities in the main batch of halide solution. | 1. Add a few more milliliters of the halide solution.2. Ensure the main batch of o-chlorotoluene is pure and dry. |

| Formation of Wurtz coupling product (2,2'-bitolyl) | 1. Reaction temperature is too high.2. High local concentration of halide. | 1. Slow down the addition rate to better control the exotherm.2. Ensure efficient stirring.3. Consider using a more dilute solution. |

| Low Yield | 1. Incomplete reaction.2. Titration error.3. Reagent destroyed by moisture/air. | 1. Extend the reflux time after addition is complete.2. Ensure titration is performed carefully and correctly.3. Check for leaks in the inert gas setup. |

Safety Precautions: A Mandate for Diligence

The synthesis of Grignard reagents involves significant hazards that must be managed with rigorous safety protocols.[21][26]

-

Fire Hazard: THF is highly flammable, and its vapors can form explosive mixtures with air.[12][13][27] Magnesium metal is a flammable solid.[28][29] The reaction is exothermic and can lead to runaway conditions.[21] Never perform this reaction without a proper fire extinguisher (Class D for metal fires) and a safety shower/eyewash nearby. Keep all flammable materials away from the reaction setup.

-

Reactivity with Water: Grignard reagents react violently with water, releasing flammable hydrocarbons.[4] Magnesium itself reacts with water to produce flammable hydrogen gas.[28] All reagents and equipment must be strictly anhydrous.

-

Chemical Hazards:

-

o-Chlorotoluene: Harmful if inhaled and may cause damage to organs. It is a flammable liquid.[24][30][31]

-

Tetrahydrofuran (THF): Can cause serious eye irritation and respiratory irritation. May form explosive peroxides.[11][12][13]

-

Grignard Reagents: Corrosive and can cause severe skin and eye burns.[4][21]

-

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[4][21]

Applications in Synthesis

This compound is a valuable nucleophile for creating carbon-carbon and carbon-heteroatom bonds. It is frequently used in:

-

Cross-Coupling Reactions: In the presence of a suitable catalyst (e.g., nickel or palladium), it can be coupled with other aryl halides or triflates to produce biaryl compounds, such as in the Kumada-Tamao-Corriu reaction.[32]

-

Addition to Carbonyls: It reacts with aldehydes, ketones, and esters to form the corresponding secondary, tertiary, and tertiary alcohols, respectively.[2][3]

-

Reaction with Acid Chlorides: The reaction with acyl chlorides can be controlled to produce aryl ketones.[33][34]

-

Synthesis of Intermediates: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. leah4sci.com [leah4sci.com]

- 4. research.uga.edu [research.uga.edu]

- 5. web.alfredstate.edu [web.alfredstate.edu]

- 6. chempoint.com [chempoint.com]

- 7. oxfordlabchem.com [oxfordlabchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. carlroth.com [carlroth.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. chemos.de [chemos.de]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Highly Reactive Metals and Organometallic Reagents | Rieke Metals [riekemetals.com]

- 18. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]

- 19. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 20. US2959596A - Aryl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]

- 21. acs.org [acs.org]

- 22. quora.com [quora.com]

- 23. dchas.org [dchas.org]

- 24. cdhfinechemical.com [cdhfinechemical.com]

- 25. O-CHLOROTOLUENE | Occupational Safety and Health Administration [osha.gov]

- 26. youtube.com [youtube.com]

- 27. carlroth.com [carlroth.com]

- 28. Magnesium Turnings and Foil - ESPI Metals [espimetals.com]

- 29. carlroth.com:443 [carlroth.com:443]

- 30. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 31. nj.gov [nj.gov]

- 32. WO2001044147A1 - Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

handling and storage of ethereal o-Tolylmagnesium chloride solutions

An In-depth Technical Guide to the Handling and Storage of Ethereal o-Tolylmagnesium Chloride Solutions

Abstract

This compound (CH₃C₆H₄MgCl) is a highly valuable organometallic compound, specifically a Grignard reagent, pivotal in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[1] As with all Grignard reagents, its utility is intrinsically linked to its high reactivity, which necessitates stringent, non-negotiable protocols for its handling and storage.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, grounded in the fundamental chemical principles that govern the stability and reactivity of ethereal this compound solutions. The focus is not merely on procedural steps but on the causality behind them, ensuring a self-validating system of laboratory practice.

Core Principles: Understanding the Inherent Reactivity

The efficacy and safety of using this compound are predicated on a deep understanding of its chemical nature. The molecule's reactivity stems from the highly polar covalent bond between the nucleophilic carbon of the tolyl group and the electropositive magnesium atom.[3] This polarity dictates its behavior and informs every aspect of its handling.

1.1. Extreme Sensitivity to Protic Agents

Grignard reagents are powerful bases. They react vigorously and exothermically with protic substances, including water, alcohols, and even atmospheric moisture.[3] This protonolysis reaction is irreversible and instantly destroys the reagent, forming toluene and magnesium salts. The absolute exclusion of water is therefore the foremost requirement for any procedure involving this reagent.[4]

1.2. Atmospheric Reactivity: Oxygen and Carbon Dioxide

Exposure to atmospheric oxygen leads to rapid oxidation of the Grignard reagent, reducing its effective concentration and forming magnesium alkoxide species. Carbon dioxide also readily reacts to form the corresponding carboxylate after an acidic workup. These side reactions not only consume the active reagent but can also complicate reaction workups and product purification. Therefore, maintaining a strictly inert atmosphere is critical.[5]

1.3. The Role of Ethereal Solvents and the Schlenk Equilibrium

This compound is almost exclusively supplied and used in ethereal solvents, typically tetrahydrofuran (THF) or a mixture of THF and toluene.[6] These solvents are not merely carriers; they are essential for the stability of the reagent.[7] The Lewis basic oxygen atoms of the ether molecules coordinate to the Lewis acidic magnesium center, forming a stabilizing complex.[3]

In solution, Grignard reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species.[5][8]

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic group and halide. The coordinating ether solvent is crucial for solvating and stabilizing these various magnesium species.[7]

Physicochemical and Hazard Profile

A clear understanding of the reagent's properties is fundamental to its safe use.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₇ClMg | [9] |

| Molecular Weight | 150.89 g/mol | [9] |

| Appearance | Brown to dark brown liquid solution | [6][10] |

| Common Solvents | 1.0 M in THF; 1.4 M in THF/Toluene | [6] |

| Density | ~0.956 - 0.96 g/mL at 20-25 °C | [6] |

| Flash Point | -18.9 °C (-2 °F) | [6] |

Hazard Summary:

| Hazard Category | Description | GHS Classification | Source(s) |

| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and travel to an ignition source. | H225 | [11] |

| Reactivity | Reacts violently with water. May form explosive peroxides upon prolonged storage due to the ether solvent. | - | |

| Corrosivity | Causes severe skin burns and eye damage upon contact. | H314 | [9] |

| Health Hazards | May cause respiratory irritation. May be fatal if swallowed and enters airways. | H335, H304 |

Long-Term Storage: Ensuring Reagent Integrity

Proper storage is the first line of defense in maintaining the reagent's potency and ensuring laboratory safety. Grignard reagents are not indefinitely stable and should be used as soon as possible after preparation or receipt.[2]

3.1. Primary Containment

Commercial solutions are typically supplied in specialized containers, such as AcroSeal™ or Sure/Seal™ bottles, which are designed for the storage and dispensing of air-sensitive reagents.[12] These bottles feature a resealable septum under a protective screw cap, allowing for the removal of the reagent via syringe or cannula without exposing the bulk material to the atmosphere.

3.2. Storage Environment

-

Atmosphere: Containers must be stored under a dry, inert atmosphere, such as argon or nitrogen. Argon is often preferred as it is denser than air and provides a more effective blanket.

-

Temperature: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[13] Keep away from heat, sparks, open flames, and other ignition sources. While refrigeration is sometimes used for short-term storage, it should be done with caution in spark-proof refrigerators to avoid potential ignition of flammable vapors.[14]

-

Light Sensitivity: Protect containers from direct sunlight and other sources of light, which can accelerate decomposition.

-

Peroxide Formation: The ethereal solvent (THF) can form explosive peroxides upon prolonged storage, especially if exposed to air. Containers should be dated upon receipt and opening. If peroxide formation is suspected (e.g., presence of crystals, or after prolonged/improper storage), the container should not be opened and expert assistance should be sought for disposal.

Safe Handling and Transfer Protocols

All manipulations involving this compound must be performed using established air-free techniques, either in a glovebox or on a Schlenk line.[15]

4.1. Essential Preparatory Steps

-

Glassware: All glassware must be scrupulously cleaned and dried in an oven (e.g., at 120°C overnight) to remove adsorbed moisture.[16] Immediately before use, the assembled apparatus should be flame-dried under vacuum or a strong flow of inert gas to remove the last traces of water.

-

Inert Atmosphere: The entire apparatus must be purged with a dry, inert gas (argon or nitrogen). This is typically achieved by performing at least three vacuum/inert gas backfill cycles using a Schlenk line.[15]

4.2. Protocol: Syringe Transfer (<50 mL)

This method is suitable for transferring smaller volumes of the reagent.[17]

-

Preparation: Select a clean, dry, gas-tight syringe with a Luer-lock needle of appropriate length.

-

Inerting the Syringe: Flush the syringe with dry inert gas 3-5 times by drawing gas from the Schlenk line and expelling it.

-

Pressurizing the Source: Secure the Sure/Seal™ bottle. Puncture the septum with a needle connected to a gas bubbler to vent excess pressure. Puncture the septum with a second needle connected to the inert gas line and introduce a slight positive pressure (3-5 psi) of inert gas.[17]

-

Withdrawal: Insert the flushed syringe needle through the septum into the solution. The positive pressure in the bottle will slowly and automatically fill the syringe. Do not pull back on the plunger, as this can cause leaks and introduce air.[12]

-

Volume Adjustment: Withdraw slightly more reagent than needed. Retract the needle tip into the headspace of the bottle and gently push the plunger to expel any gas bubbles and the excess reagent back into the bottle.

-

Transfer: Withdraw the syringe and quickly insert the needle into the septum of the receiving flask, injecting the reagent against a gentle counterflow of inert gas.

-

Cleaning: Immediately quench the residual reagent in the syringe as per the disposal protocol (Section 5.3) and clean the syringe thoroughly.[12]

Caption: Workflow for syringe transfer of air-sensitive reagents.

4.3. Protocol: Cannula Transfer (>50 mL)

For larger volumes, a double-tipped needle (cannula) transfer is the preferred and safer method.[18]

-

Preparation: Ensure both the source bottle and the receiving flask are secured and connected to a Schlenk line under a positive pressure of inert gas.

-

Cannula Insertion: Puncture the septum of the source bottle with one end of the cannula, keeping the tip in the headspace above the liquid. Puncture the septum of the receiving flask with the other end.

-

Inerting the Cannula: Briefly lower the cannula tip in the receiving flask and increase the gas flow to that flask to back-flush the cannula with inert gas.

-

Initiating Transfer: Lower the cannula tip into the reagent solution in the source bottle. Slightly increase the inert gas pressure in the source bottle (or slightly reduce it in the receiving flask by venting through a bubbler) to initiate the liquid transfer.[18]

-

Controlling Flow: The flow rate can be controlled by adjusting the pressure differential between the two vessels.

-

Stopping Transfer: To stop the flow, simply raise the cannula tip out of the liquid in the source bottle.

-

Completion: Once the transfer is complete, remove the cannula from both vessels and immediately clean it.[18]

Caption: Workflow for cannula transfer using pressure differential.

Emergency Procedures and Deactivation

5.1. Spill Management

-

Immediate Action: Evacuate all non-essential personnel and eliminate ALL sources of ignition (open flames, sparks, hot surfaces). Ensure adequate ventilation, preferably within a chemical fume hood.

-

Containment: Cover the spill with a generous amount of an inert, dry absorbent material such as dry sand, vermiculite, or diatomaceous earth.

-

Collection: Using non-sparking tools, carefully collect the absorbed material into a dry, sealable container.

-

Decontamination: The spill area should be decontaminated after the material is removed.

-

Prohibited Materials: NEVER use water or combustible absorbents (like paper towels or sawdust) to clean a Grignard reagent spill.

5.2. Fire Response

-

Extinguishing Media: In case of fire, use a Class D fire extinguisher, dry chemical powder, dry sand, or carbon dioxide.

-

Prohibited Media: DO NOT USE WATER, FOAM, OR HALOGENATED AGENTS. The reagent reacts violently with water, which will exacerbate the fire.

5.3. Deactivation and Disposal of Waste

Unused or waste Grignard reagent must be quenched before disposal.

-

Preparation: In a separate flask equipped with a stirrer and under an inert atmosphere, place a non-polar solvent such as toluene. Cool the flask in an ice bath.

-

Slow Addition: Slowly and dropwise, add the this compound solution to the stirred, cooled solvent.

-

Quenching: While maintaining cooling and stirring, slowly add a proton source, such as isopropanol or ethanol, to the diluted mixture to safely neutralize the reactive Grignard reagent.[2] The reaction is exothermic and may produce flammable hydrogen gas, requiring proper ventilation.

-

Final Disposal: Once the reaction has ceased, the resulting mixture can be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Conclusion

Ethereal solutions of this compound are powerful synthetic tools, but their reactivity demands rigorous adherence to established safety and handling protocols. The core principles of maintaining a completely anhydrous and inert environment are not merely recommendations but absolute prerequisites for success and safety. By understanding the chemical causality behind each procedural step—from storage under argon to the mechanics of a cannula transfer—researchers can ensure reagent integrity, achieve reproducible experimental outcomes, and maintain a safe laboratory environment.

References

- 1. leapchem.com [leapchem.com]

- 2. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 3. Grignard reagent - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound CAS#: 33872-80-9 [amp.chemicalbook.com]

- 7. homework.study.com [homework.study.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | C7H7ClMg | CID 118563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 382728000 [thermofisher.com]

- 11. This compound | 33872-80-9 [amp.chemicalbook.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. chemicalbook.com [chemicalbook.com]

- 14. reddit.com [reddit.com]

- 15. Air-free technique - Wikipedia [en.wikipedia.org]

- 16. jk-sci.com [jk-sci.com]

- 17. research.unl.edu [research.unl.edu]

- 18. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]

The Solubility of o-Tolylmagnesium Chloride in Organic Solvents: A Comprehensive Technical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility of o-tolylmagnesium chloride in common organic solvents. This document is intended for researchers, scientists, and drug development professionals who utilize Grignard reagents in their synthetic workflows. The guide moves beyond a simple recitation of data, offering insights into the underlying chemical principles that govern solubility, practical considerations for handling these sensitive reagents, and a detailed protocol for the experimental determination of solubility. A central focus is placed on the Schlenk equilibrium and its dependence on the solvent environment and temperature, which are critical factors in understanding the behavior of this compound in solution.

Introduction: The Practical Importance of Understanding Grignard Reagent Solubility

Grignard reagents are among the most versatile and widely used organometallic compounds in organic synthesis. Their utility in forming carbon-carbon bonds is unparalleled, enabling the construction of complex molecular architectures. This compound, an aryl Grignard reagent, is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and fine chemicals.

The success of any reaction involving a Grignard reagent is intrinsically linked to its solubility and stability in the chosen solvent. A thorough understanding of these properties is not merely academic; it is a prerequisite for reproducible and scalable synthetic processes. Issues such as reagent precipitation, localized concentration gradients, and the presence of insoluble byproducts can lead to unpredictable reaction outcomes, reduced yields, and purification challenges.

This guide provides a detailed examination of the factors influencing the solubility of this compound, with a particular focus on ethereal solvents such as tetrahydrofuran (THF) and diethyl ether (Et₂O), which are commonly employed for Grignard reactions. We will delve into the theoretical underpinnings of Grignard reagent solutions and provide practical, actionable protocols for the modern synthetic chemist.

The Chemistry of this compound in Solution: The Schlenk Equilibrium

Grignard reagents in solution are not simple monomeric species of the formula RMgX. Instead, they exist in a dynamic equilibrium known as the Schlenk equilibrium, named after its discoverer Wilhelm Schlenk.[1] This equilibrium involves the disproportionation of the organomagnesium halide into a dialkylmagnesium or diarylmagnesium species and a magnesium dihalide.[1]

For this compound, the equilibrium can be represented as follows:

2 o-TolylMgCl ⇌ (o-Tolyl)₂Mg + MgCl₂

The position of this equilibrium is highly dependent on several factors:

-

The Solvent: The nature of the organic solvent plays a pivotal role. Ethereal solvents like THF and diethyl ether are Lewis bases that coordinate to the magnesium center.[1] This solvation stabilizes the various magnesium species in solution. THF, being a more polar and stronger Lewis base than diethyl ether, generally favors the disproportionation to the diorganomagnesium and magnesium dihalide species.[2]

-

Temperature: Temperature can influence the position of the Schlenk equilibrium, although the effects can be complex and are not always linear. Generally, changes in temperature can affect both the solubility of the individual species and the equilibrium constant itself.

-

Concentration: At higher concentrations, Grignard reagents have a greater tendency to form dimers and higher oligomers, further complicating the solution's composition.[1]

-

The Nature of the Organic Group and Halide: The steric and electronic properties of the aryl group and the nature of the halide also influence the equilibrium.

The solubility of this compound is therefore not just the solubility of a single compound, but the solubility of a mixture of dynamically interconverting species.

References

An In-Depth Technical Guide to o-Tolylmagnesium Chloride: Synthesis, Reactivity, and Applications for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Ortho-Tolyl Moiety

In the landscape of modern organic synthesis and medicinal chemistry, the precise introduction of specific structural motifs is paramount to tailoring the physicochemical and pharmacological properties of target molecules. Among the vast arsenal of organometallic reagents, Grignard reagents stand out for their versatility and reactivity. This guide focuses on a particularly valuable, yet nuanced, member of this class: o-tolylmagnesium chloride. The presence of the ortho-methyl group imparts unique steric and electronic characteristics that differentiate its reactivity from other aryl Grignard reagents, offering both distinct advantages and challenges. This document serves as a comprehensive technical resource, providing not only procedural details but also the underlying scientific rationale to empower researchers in leveraging this reagent for the synthesis of complex molecules, with a particular focus on applications in drug discovery and development.

Section 1: Nomenclature and Identification

To ensure clarity and precision in scientific communication, a thorough understanding of the various synonyms and identifiers for this compound is essential.

| Identifier Type | Value | Source |

| Common Name | This compound | [1] |

| Systematic (IUPAC) Name | Chloro(2-methylphenyl)magnesium | [2] |

| Alternate Names | 2-Methylphenylmagnesium chloride | [1] |

| Magnesium, chloro(2-methylphenyl)- | [2] | |

| Chloro-o-tolylmagnesium | [2] | |

| CAS Number | 33872-80-9 | [1] |

| Molecular Formula | C₇H₇ClMg | [2] |

| Molecular Weight | 150.89 g/mol | [2] |

| InChI Key | DSJSQDNPAOUFOJ-UHFFFAOYSA-M | [3] |

Section 2: Synthesis and Mechanistic Considerations

The preparation of this compound follows the general principles of Grignard reagent synthesis, yet careful control of reaction conditions is crucial for achieving high yields and minimizing side products.

The Grignard Reaction: A Controlled Exotherm

The synthesis involves the reaction of 2-chlorotoluene with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF).[4] The reaction is highly exothermic and requires careful initiation and temperature management to prevent runaway reactions and the formation of byproducts, most notably Wurtz coupling products.[5]

Experimental Protocol: Synthesis of this compound in THF[4]

Objective: To prepare a solution of this compound for use in subsequent reactions.

Materials:

-

Magnesium turnings (1.0 g atom equivalent)

-

2-Chlorotoluene (1.0 mole equivalent)

-

Anhydrous Tetrahydrofuran (THF) (3.0 mole equivalents)

-

Ethyl bromide (small amount for initiation)

-

Iodine crystal (for initiation)

-

Nitrogen or Argon gas supply

-

Schlenk line or glove box

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is assembled and flame-dried under vacuum to ensure all glassware is scrupulously dry.

-

Magnesium Activation: The magnesium turnings are placed in the flask, which is then purged with inert gas. A crystal of iodine is added to activate the magnesium surface.

-

Initiation: A small portion of a solution of 2-chlorotoluene in THF is added to the magnesium turnings. A few drops of ethyl bromide can be added to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Addition of 2-Chlorotoluene: Once the reaction has initiated, the remaining solution of 2-chlorotoluene in THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion and Titration: After the addition is complete, the reaction mixture is stirred until the magnesium is consumed. The resulting solution of this compound is then cooled to room temperature and its concentration determined by titration.

The Schlenk Equilibrium: A Dynamic System

It is crucial for the practicing chemist to recognize that a solution of a Grignard reagent is not a single species but rather a dynamic equilibrium of several magnesium compounds, known as the Schlenk equilibrium.[6]

Caption: The Schlenk equilibrium for a Grignard reagent.

The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halide (X), and the solvent. In THF, the equilibrium for many aryl Grignard reagents tends to favor the formation of the diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species due to the strong solvation of MgX₂ by THF.[7] The steric bulk of the ortho-methyl group in this compound can further influence this equilibrium compared to its meta and para isomers or phenylmagnesium chloride.

Section 3: Reactivity and Synthetic Applications

This compound is a potent nucleophile and a strong base, making it a versatile reagent for the formation of carbon-carbon and carbon-heteroatom bonds.

Reactions with Carbonyl Compounds

Like other Grignard reagents, this compound readily adds to the carbonyl group of aldehydes, ketones, and esters to form the corresponding alcohols. The ortho-methyl group can introduce steric hindrance, which may affect the rate of reaction and the stereochemical outcome in reactions with chiral carbonyl compounds.

A noteworthy and mechanistically insightful phenomenon is the potential for rearrangement reactions. For instance, the reaction of benzylmagnesium chloride with certain carbohydrate aldehydes has been shown to yield o-tolyl carbinols as byproducts, suggesting a rearrangement of the benzyl group to an o-tolyl group under the reaction conditions.[8][9] This underscores the complex reactivity that can be encountered with sterically demanding Grignard reagents.

Cross-Coupling Reactions

A significant application of this compound is in transition metal-catalyzed cross-coupling reactions to form biaryl structures. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

A prime example is the nickel-catalyzed cross-coupling with chlorobenzene to produce 2-methylbiphenyl. This reaction has been shown to proceed in high yield and purity when conducted in THF with a triphenylphosphine ligand and anhydrous nickel(II) bromide as the catalyst.[10]

Experimental Protocol: Nickel-Catalyzed Synthesis of 2-Methylbiphenyl[10]

Objective: To synthesize 2-methylbiphenyl via a nickel-catalyzed cross-coupling reaction.

Materials:

-

This compound (1 M solution in THF)

-

Chlorobenzene

-

Triphenylphosphine (Ph₃P)

-

Anhydrous Nickel(II) bromide (NiBr₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

Procedure:

-

Catalyst Preparation: A reaction flask is charged with triphenylphosphine, anhydrous nickel(II) bromide, and THF under an inert atmosphere.

-

Addition of Chlorobenzene: Chlorobenzene is added to the catalyst mixture.

-

Addition of Grignard Reagent: The solution of this compound in THF is added to the reaction mixture over a period of several hours, maintaining the temperature between 25 °C and 48 °C.

-

Reaction Completion and Workup: The reaction is stirred overnight at ambient temperature. The reaction is then quenched with an aqueous acid solution, and the product is extracted with an organic solvent.

-

Purification: The organic layer is dried and concentrated, and the crude product is purified by distillation or chromatography to yield 2-methylbiphenyl.

Applications in the Synthesis of Bioactive Molecules

The o-tolyl moiety is a key structural feature in several important commercial products. While direct synthetic routes using this compound are not always the final commercial process, its utility in the discovery and development phases is significant. For example, the fungicide Boscalid contains a 2-amino-4'-chlorobiphenyl core, which can be conceptually derived from a cross-coupling reaction involving an o-tolyl organometallic reagent.[11][12] Similarly, while many modern syntheses of the antihypertensive drug Valsartan utilize Negishi or Suzuki couplings, the core biphenyl structure is analogous to what can be formed through Grignard cross-coupling reactions.[4][13][14][15][16]

Section 4: Quality Control and Handling

The accurate determination of the concentration of this compound solutions is critical for stoichiometric control in reactions, ensuring reproducibility and optimizing yields.

Titration for Concentration Determination

Several methods are available for titrating Grignard reagents. A common and reliable method involves the use of iodine (I₂) as the titrant in the presence of lithium chloride (LiCl) to maintain a homogeneous solution.[17][18][19]

Experimental Protocol: Titration of this compound with Iodine[19]

Objective: To accurately determine the molar concentration of an this compound solution.

Materials:

-

Iodine (I₂)

-

Anhydrous Lithium Chloride (LiCl)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound solution (to be titrated)

-

Argon or Nitrogen gas supply

-

Dry glassware

Procedure:

-

Preparation of Titrant Solution: A known mass of iodine is dissolved in a solution of anhydrous LiCl in anhydrous THF in a flame-dried, argon-flushed flask. This results in a characteristic brown solution.

-

Titration Setup: The flask is cooled in an ice bath. The this compound solution is drawn into a calibrated syringe.

-

Titration: The Grignard reagent is added dropwise to the stirred iodine solution. The reaction is instantaneous.

-

Endpoint Determination: The endpoint is reached when the brown color of the iodine just disappears, resulting in a colorless and transparent solution.

-

Calculation: The molarity of the Grignard reagent is calculated based on the volume of the Grignard solution required to react with the known amount of iodine (1 mole of I₂ reacts with 2 moles of RMgX).

Safe Handling and Storage

This compound, like all Grignard reagents, is highly reactive and requires careful handling to prevent decomposition and ensure safety.

-

Moisture and Air Sensitivity: The reagent reacts violently with water and is sensitive to atmospheric oxygen. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using dry glassware and solvents.[5]

-

Storage: Solutions of this compound should be stored under an inert atmosphere in a tightly sealed container, away from heat and sources of ignition.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves, should be worn at all times.

-

Disposal: Unused or quenched Grignard reagents should be disposed of in accordance with institutional and local regulations for reactive waste.

Section 5: Conclusion and Future Outlook

This compound is a powerful and versatile reagent for the introduction of the 2-methylphenyl group in organic synthesis. Its unique steric and electronic properties, governed by the ortho-methyl substituent, provide distinct advantages in the construction of complex molecules, particularly in the realm of cross-coupling reactions. A thorough understanding of its synthesis, the dynamic nature of the Schlenk equilibrium, and its reactivity profile is essential for its effective and safe utilization. As the demand for structurally complex and functionally diverse molecules in drug discovery and materials science continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in advancing these fields.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. A novel process concept for the three step Boscalid® synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Documents download module [ec.europa.eu]

- 16. EP1661891A1 - A process for the synthesis of valsartan - Google Patents [patents.google.com]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to o-Tolylmagnesium Chloride: From Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolylmagnesium chloride, an organometallic compound of the Grignard reagent class, has been a cornerstone in synthetic organic chemistry for over a century. This guide provides a comprehensive overview of its discovery, historical context, and the evolution of its synthesis. We will delve into detailed experimental protocols, comparing classical and modern methodologies, and explore the reagent's diverse reactivity, with a focus on its application in the formation of carbon-carbon bonds, particularly in cross-coupling reactions. Mechanistic insights and practical considerations for its use in research and development are also discussed.

Historical Perspective: The Dawn of Organomagnesium Chemistry

The story of this compound is intrinsically linked to the groundbreaking work of French chemist Victor Grignard. At the turn of the 20th century, Grignard, under the supervision of Philippe Barbier, was investigating the reaction of organic halides with magnesium. Barbier had observed that reacting methyl iodide and methylheptenone in the presence of magnesium yielded dimethylheptenol, suggesting the in-situ formation of an organomagnesium intermediate.[1][2] This one-step procedure, now known as the Barbier reaction, was often inconsistent and gave low yields.[3]

Grignard's pivotal contribution was the development of a two-step process: the pre-formation of the organomagnesium halide, which was then reacted with the carbonyl compound.[3] This seemingly simple modification led to significantly higher and more reproducible yields, revolutionizing organic synthesis. In his 1901 doctoral thesis, "Sur les combinaisons organomagnésiennes mixtes et leur application à des synthèses d'acides, d'alcools et d'hydrocarbures" (On mixed organomagnesium combinations and their application to the synthesis of acids, alcohols, and hydrocarbons), Grignard detailed the preparation and reactions of these novel reagents.[4][5][6] While the thesis primarily focused on alkylmagnesium halides, it laid the foundation for the synthesis of their aryl counterparts. For this discovery, Victor Grignard was awarded the Nobel Prize in Chemistry in 1912.[4]

Synthesis of this compound: A Tale of Two Centuries

The preparation of this compound follows the general principle of Grignard reagent synthesis: the reaction of an organic halide with magnesium metal in an ethereal solvent. However, the choice of halide and reaction conditions has evolved significantly over time to improve yield, safety, and functional group tolerance.

Classical Approach: The Early 20th Century Method

Early preparations of aryl Grignard reagents, including by analogy this compound, were typically performed in diethyl ether. The reactivity of the aryl halide is a critical factor, with bromides and iodides being more reactive than chlorides.[7]

Conceptual Classical Protocol for o-Tolylmagnesium Bromide:

A typical early 20th-century synthesis would involve the slow addition of a solution of o-bromotoluene in anhydrous diethyl ether to a flask containing magnesium turnings. The reaction would be initiated, often with the aid of a small crystal of iodine, and maintained at a gentle reflux. The successful formation of the Grignard reagent would be indicated by the disappearance of the magnesium and the formation of a dark, cloudy solution.

It is important to note that early syntheses with less reactive aryl chlorides were often sluggish and resulted in lower yields compared to the corresponding bromides.

Modern Synthesis: Enhanced Efficiency and Scalability

Modern synthetic chemistry has seen significant advancements in the preparation of Grignard reagents, including this compound. The use of tetrahydrofuran (THF) as a solvent has become commonplace, as it is a better solvating agent for the Grignard reagent, often leading to higher yields and faster reaction rates.[8] Furthermore, methods for activating the magnesium surface and the use of initiators are now standard practice.

A prime example of a modern, industrial-scale preparation is detailed in a patent for the synthesis of 2-methylbiphenyl.[9]

Detailed Modern Protocol for this compound:

The following protocol is adapted from a patented industrial process and demonstrates a robust method for the preparation of this compound in THF.

Materials:

-

Magnesium turnings (1 g atom)

-

o-Chlorotoluene (1 mole)

-

Tetrahydrofuran (THF), anhydrous (3 moles)

-

Ethyl bromide (initiator, ~2 mL)

-

Iodine crystal (initiator, small)

Procedure:

-

A reaction flask is charged with magnesium turnings and purged with an inert gas, such as nitrogen.

-

A solution of o-chlorotoluene in anhydrous THF is prepared.

-

A small portion of the o-chlorotoluene/THF solution is added to the magnesium turnings, along with the initiators (ethyl bromide and an iodine crystal).

-

The reaction is initiated, which may require gentle heating. An exothermic reaction should commence.

-

The remainder of the o-chlorotoluene/THF solution is added slowly, maintaining a controlled reaction temperature.

-

After the addition is complete, the reaction mixture is typically stirred at reflux for a period to ensure complete conversion.

-

The resulting solution of this compound is then used in subsequent reactions.

This method, utilizing the less expensive o-chlorotoluene, provides a high yield of the desired Grignard reagent.

Comparative Analysis of Synthetic Precursors

The choice between o-chlorotoluene and o-bromotoluene as the starting material involves a trade-off between reactivity and cost.

| Precursor | Relative Reactivity | Cost | Typical Solvent | Notes |

| o-Chlorotoluene | Lower | Lower | THF | Often requires an initiator and may have a longer reaction time. |

| o-Bromotoluene | Higher | Higher | Diethyl Ether, THF | Generally reacts more readily with magnesium. |

Historically, the higher reactivity of aryl bromides made them the preferred choice despite their higher cost. However, with the advent of more effective solvents like THF and reliable initiation techniques, the use of more economical aryl chlorides has become standard in many industrial applications.

The Chemistry of this compound: A Versatile Nucleophile

This compound is a potent nucleophile and a strong base. The carbon-magnesium bond is highly polarized, with the carbon atom bearing a partial negative charge, making it highly reactive towards a wide range of electrophiles.

Fundamental Reactivity: Addition to Carbonyls

One of the most fundamental and widely used reactions of Grignard reagents is their addition to carbonyl compounds. The reaction of this compound with an ester, such as ethyl acetate, proceeds via a nucleophilic acyl substitution followed by a second nucleophilic addition to the resulting ketone intermediate to yield a tertiary alcohol.

Reaction with an Ester: The reaction with an ester involves a two-step addition process. The first equivalent of the Grignard reagent adds to the carbonyl group, leading to the elimination of the ethoxide leaving group and the formation of a ketone. A second equivalent of the Grignard reagent then rapidly adds to the newly formed ketone to give a tertiary alcohol after acidic workup.[10][11][12]

// Reactants oTMC [label="this compound"]; EtOAc [label="Ethyl Acetate"];

// Intermediates Tetrahedral1 [label="Tetrahedral Intermediate 1"]; Ketone [label="2-Methylacetophenone"]; Tetrahedral2 [label="Tetrahedral Intermediate 2"]; Alkoxide [label="Tertiary Alkoxide"];

// Products Alcohol [label="2-(o-Tolyl)propan-2-ol"];

// Reaction Steps oTMC -> Tetrahedral1 [label="Nucleophilic Attack"]; EtOAc -> Tetrahedral1; Tetrahedral1 -> Ketone [label="Elimination of EtOMgCl"]; Ketone -> Tetrahedral2 [label="Second Nucleophilic Attack"]; oTMC -> Tetrahedral2; Tetrahedral2 -> Alkoxide [label="Formation of Alkoxide"]; Alkoxide -> Alcohol [label="Protonation (Workup)"]; }

Modern Applications: Cross-Coupling Reactions

In modern organic synthesis, this compound is a key reagent in transition-metal-catalyzed cross-coupling reactions for the formation of biaryl compounds. The Kumada-Tamao-Corriu coupling, which utilizes nickel or palladium catalysts, is a powerful method for creating carbon-carbon bonds between aryl or vinyl groups.[4]

A significant industrial application of this chemistry is the synthesis of 2-methylbiphenyl, a precursor for certain metallocene olefin polymerization catalysts.[9]

Kumada Coupling for the Synthesis of 2-Methylbiphenyl:

In this reaction, this compound is coupled with chlorobenzene in the presence of a nickel(II) catalyst and a phosphine ligand.

// Reactants and Catalyst oTMC [label="this compound"]; Chlorobenzene [label="Chlorobenzene"]; Ni_Catalyst [label="Ni(II)/Phosphine Catalyst"];

// Catalytic Cycle Steps OxidativeAddition [label="Oxidative Addition"]; Transmetalation [label="Transmetalation"]; ReductiveElimination [label="Reductive Elimination"];

// Product Product [label="2-Methylbiphenyl"];

// Workflow oTMC -> Transmetalation; Chlorobenzene -> OxidativeAddition; Ni_Catalyst -> OxidativeAddition; OxidativeAddition -> Transmetalation; Transmetalation -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> Ni_Catalyst [style=dashed, label="Catalyst Regeneration"]; }

Practical Considerations and Safety

As with all Grignard reagents, this compound is highly sensitive to moisture and atmospheric oxygen. Therefore, all reactions must be carried out under strictly anhydrous conditions and under an inert atmosphere (e.g., nitrogen or argon). Ethereal solvents such as diethyl ether and THF must be thoroughly dried before use.

This compound is typically handled as a solution in THF or diethyl ether. It is a flammable and corrosive material and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

From its conceptual origins in the pioneering work of Victor Grignard to its current role as a versatile tool in modern synthetic chemistry, this compound continues to be a reagent of significant importance. Its ability to act as a robust nucleophile for the formation of carbon-carbon bonds has been instrumental in the synthesis of a wide array of complex organic molecules. The evolution of its preparation from early, often unreliable methods to highly optimized industrial processes underscores the enduring legacy of Grignard's discovery and the continuous innovation in the field of organic synthesis. For researchers and professionals in drug development and materials science, a thorough understanding of the history, synthesis, and reactivity of this compound remains essential for the design and execution of efficient and effective synthetic strategies.

References

- 1. Victor Grignard - Wikipedia [en.wikipedia.org]

- 2. US2881225A - Preparation of grignard reagents - Google Patents [patents.google.com]

- 3. ias.ac.in [ias.ac.in]

- 4. scribd.com [scribd.com]

- 5. revistas.unam.mx [revistas.unam.mx]

- 6. The publication of the man who hated chemistry - operachem [operachem.com]

- 7. Victor Grignard | Nobel Prize, Synthesis & Organic Chemistry | Britannica [britannica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO2001044147A1 - Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]

- 10. gauthmath.com [gauthmath.com]

- 11. adichemistry.com [adichemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Synthetic Landscape with o-Tolylmagnesium Chloride: An In-depth Technical Guide

Introduction: The Enduring Utility of Grignard Reagents in Modern Synthesis

For over a century, Grignard reagents have remained indispensable tools in the arsenal of synthetic chemists, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. Their potent nucleophilicity and basicity have made them central to the construction of complex molecular architectures, from pharmaceuticals to advanced materials. This guide focuses on a specific and highly valuable member of this class: o-tolylmagnesium chloride. We will delve into its commercial availability, provide a framework for its precise utilization, and explore the underlying chemical principles that govern its reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent with confidence and a deep mechanistic understanding.

Understanding this compound: Beyond a Simple Nucleophile

This compound, a sterically hindered aryl Grignard reagent, offers unique advantages in organic synthesis. The ortho-methyl group influences its reactivity and selectivity in predictable ways, allowing for transformations that might be challenging with less substituted analogues. However, like all Grignard reagents, its true nature in solution is more complex than the simple "R-MgX" representation suggests.

The Schlenk Equilibrium: A Dynamic Reality

In ethereal solvents such as tetrahydrofuran (THF), Grignard reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the monomeric species and various dimeric and oligomeric forms.[1][2][3][4] This equilibrium between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species is profoundly influenced by the solvent, concentration, and temperature. The reactivity of the Grignard reagent is directly tied to the position of this equilibrium, as the monomeric form is generally considered to be the most reactive nucleophile. For this compound, the steric bulk of the ortho-methyl group can influence the equilibrium position, a factor that must be considered when designing reactions.

Caption: The Schlenk equilibrium in THF solution.

Commercial Availability of this compound Solutions

Several major chemical suppliers offer this compound as a solution in various ethereal solvents. The choice of supplier and specific product will depend on the required concentration, solvent system, and scale of the reaction. It is crucial to note that the actual concentration of active Grignard reagent can vary from the stated molarity and should always be determined by titration before use.

| Supplier | Product Name | Concentration (M) | Solvent(s) |

| Sigma-Aldrich | This compound solution | 1.0 | THF |

| Thermo Scientific (Acros Organics) | This compound, 1.4M (22 wt.%) solution in THF/toluene, AcroSeal™ | 1.4 | THF/Toluene |

| LEAPChem | This compound | 1.26–1.54 | Not specified |

| TCI America | o-Tolylmagnesium Bromide | ~0.9 | THF |

Note: This table is for illustrative purposes. Availability and specifications should be confirmed with the respective suppliers.

Experimental Protocol: A Self-Validating System for Success

The following sections provide a detailed, step-by-step methodology for the use of this compound in a representative cross-coupling reaction. The principles outlined here are broadly applicable to other reactions involving this reagent.

Part 1: Accurate Determination of Reagent Concentration by Titration

The precise molarity of a Grignard solution is critical for stoichiometry-sensitive reactions and for ensuring reproducibility. The following titration protocol, adapted from established methods, provides a reliable means of determining the concentration of active this compound.[5][6][7][8]

Materials:

-

Anhydrous lithium chloride (LiCl)

-

Iodine (I₂)

-

Anhydrous tetrahydrofuran (THF)

-

This compound solution to be titrated

-

Oven-dried glassware (e.g., 25 mL round-bottom flask, magnetic stir bar, syringes)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-